molecular formula C18H16N2O6S B1678125 Oxyquinoline sulfate CAS No. 134-31-6

Oxyquinoline sulfate

Cat. No. B1678125
CAS RN: 134-31-6
M. Wt: 388.4 g/mol
InChI Key: YYVFXSYQSOZCOQ-UHFFFAOYSA-N
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Description

Oxyquinoline sulfate, also known as 8-Hydroxyquinoline sulfate, is a derivative of quinoline with antiseptic, disinfectant, and pesticide properties . It is used as a stabilizer for hydrogen peroxide and is sometimes added in cosmetic products .


Molecular Structure Analysis

Oxyquinoline sulfate is a heterocyclic phenol amine . The chemical formula for Oxyquinoline sulfate is C18H16N2O6S . It has a molecular weight of 388.39 .


Chemical Reactions Analysis

In the body, Oxyquinoline is metabolized and excreted in the urine as glucuronide conjugates and sulfate conjugates .


Physical And Chemical Properties Analysis

Oxyquinoline is virtually insoluble in water or ether but is completely soluble in alcohol, acetone, chloroform, benzene, and aqueous mineral acids . The molecular weight of Oxyquinoline is 145.2 . The melting point is 76°C, and the boiling point is 267°C . Oxyquinoline sulfate is a pale yellow, crystalline powder that has a saffron odor and a burning taste .

Scientific Research Applications

Cosmetic Biocide

Oxyquinoline and Oxyquinoline Sulfate are utilized in cosmetic formulations as biocides. Their safety has been assessed for use as stabilizers for hydrogen peroxide in hair care products. Studies have demonstrated their little acute or subchronic toxicity in animal models, with some evidence of genotoxicity under specific conditions. However, they have been deemed safe as stabilizers in rinse-off cosmetic products under current practices of use. Concerns remain for leave-on cosmetic products due to insufficient safety data regarding UV absorption and impurities (Andersen, 2006).

Environmental Implications

Oxyquinoline derivatives, including Oxyquinoline Sulfate, have been studied for their environmental fate, particularly in aquaculture. The degradation of oxolinic acid and flumequine, related quinolones, in aquaculture pond waters and sediments, was influenced significantly by light, with minor effects from microbial activities and temperature. This research highlights the environmental behavior of these compounds, which can inform guidelines for their use in aquaculture to minimize ecological impacts (Lai & Lin, 2009).

Antimicrobial and Antifungal Activities

Research into the synthesis of Oxyquinoline derivatives has shown potential antimicrobial, antiseptic, and antiprotozoal effects. A specific study focused on synthesizing a new derivative of Oxyquinoline that exhibited significant antibacterial and antioxidant activities. This opens up possibilities for using Oxyquinoline sulfate and its derivatives in treating various microbial infections and exploring its role in preventing oxidative stress-related diseases (Merkulov et al., 2022).

Radiopharmaceutical Chemistry

Oxyquinoline has been utilized in coordinating radioactive isotopes of metal ions in nuclear medicine, particularly for imaging inflammation and infection. Recent advances have investigated its potential to chelate larger radiometal ions, expanding its applications in theranostics. This highlights the versatility of Oxyquinoline sulfate and related compounds in developing targeted radiopharmaceuticals (Southcott & Orvig, 2021).

Ecotoxicity in Aquaculture

The ecotoxicity of mixtures of antibiotics, including Oxyquinoline derivatives used in aquaculture, was studied with respect to freshwater algae, sludge microorganisms, and luminescent bacteria. This research provides insights into the environmental risks associated with the use of these antibiotics in aquaculture and stresses the importance of considering mixture effects on aquatic organisms (Christensen et al., 2006).

properties

IUPAC Name

quinolin-8-ol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025436
Record name 8-Hydroxyquinoline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyquinoline sulfate

CAS RN

134-31-6
Record name 8-Hydroxyquinoline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYQUINOLINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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